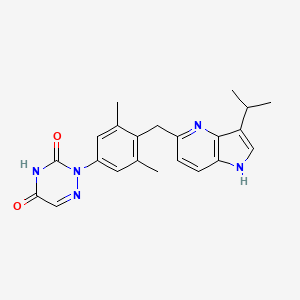
Bifenox-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bifenox-d3 is a deuterated analog of Bifenox, an organic compound primarily used as an herbicide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving the tracking and analysis of chemical reactions and metabolic pathways.
準備方法
The synthesis of Bifenox-d3 involves the incorporation of deuterium atoms into the Bifenox molecule. The final step in the synthesis of Bifenox, as described in the Mobil patent, includes an Ullmann condensation between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoic acid . For this compound, deuterium is introduced at specific positions in the molecule, typically through the use of deuterated reagents and solvents .
化学反応の分析
Bifenox-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Bifenox-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new herbicides and pesticides.
作用機序
Bifenox-d3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen, leading to lipid peroxidation. Both light and oxygen are required for this process to kill the plant .
類似化合物との比較
Bifenox-d3 is similar to other herbicides in the nitrophenyl ether class, such as:
Nitrofen: The oldest member of this class, first registered for sale in 1964.
Acifluorfen: Developed by Rohm & Haas and launched as its sodium salt with the brand name Blazer in 1980.
Compared to these compounds, this compound has improved properties, including a wider spectrum of herbicidal effect and better safety to some crops .
特性
分子式 |
C14H9Cl2NO5 |
|---|---|
分子量 |
345.1 g/mol |
IUPAC名 |
trideuteriomethyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i1D3 |
InChIキー |
SUSRORUBZHMPCO-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



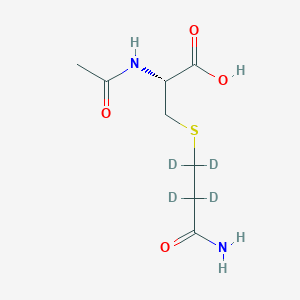


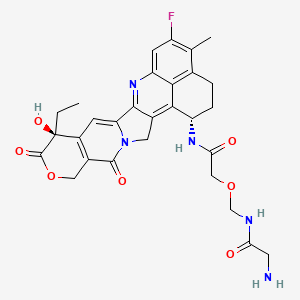

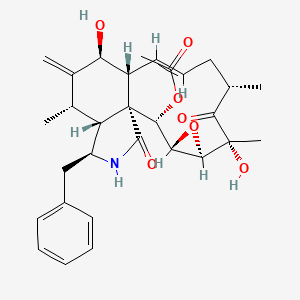
![4-amino-1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410625.png)
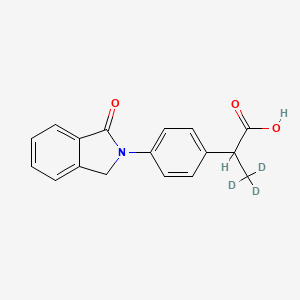
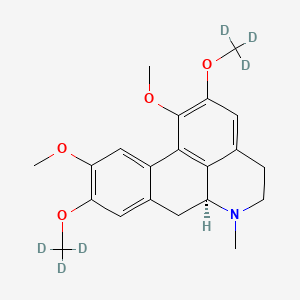
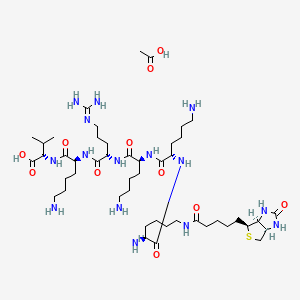
![[[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12410642.png)

